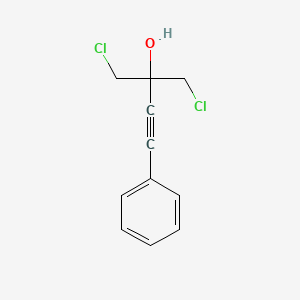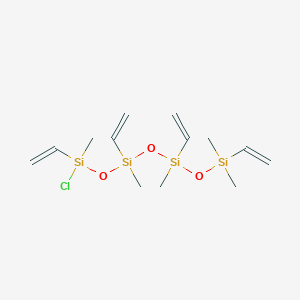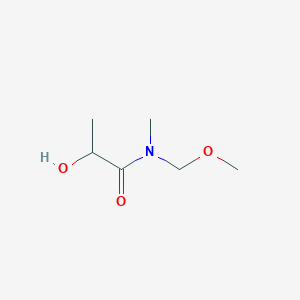
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide is an organic compound with a molecular formula of C6H13NO3. This compound is characterized by the presence of a hydroxy group, a methoxymethyl group, and a methyl group attached to a propanamide backbone. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylpyruvamide with methanol under photochemical conditions. This reaction yields this compound along with other by-products . The reaction conditions typically involve irradiation with UV light and the use of a solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, light intensity, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxymethyl and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-methylsuccinimide: This compound is structurally similar but contains a succinimide backbone instead of a propanamide backbone.
N-Methoxy-N-methylacetamide: This compound has a similar functional group arrangement but with an acetamide backbone.
Uniqueness
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
91624-97-4 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-hydroxy-N-(methoxymethyl)-N-methylpropanamide |
InChI |
InChI=1S/C6H13NO3/c1-5(8)6(9)7(2)4-10-3/h5,8H,4H2,1-3H3 |
InChI Key |
LEIGWTBWSJEPSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
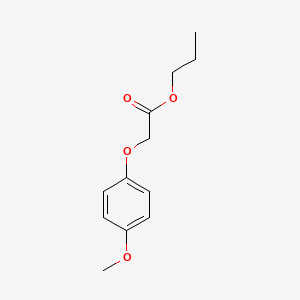

![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
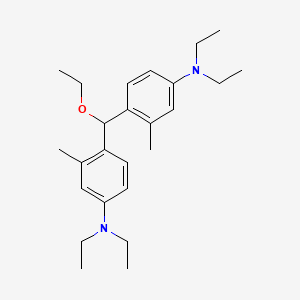
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
